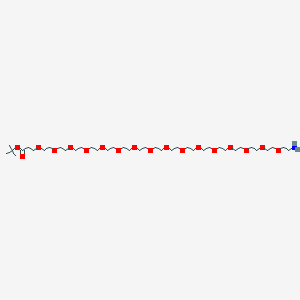

Amino-PEG16-t-butyl ester

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

属性

分子式 |

C39H79NO18 |

|---|---|

分子量 |

850.0 g/mol |

IUPAC 名称 |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C39H79NO18/c1-39(2,3)58-38(41)4-6-42-8-10-44-12-14-46-16-18-48-20-22-50-24-26-52-28-30-54-32-34-56-36-37-57-35-33-55-31-29-53-27-25-51-23-21-49-19-17-47-15-13-45-11-9-43-7-5-40/h4-37,40H2,1-3H3 |

InChI 键 |

ZEOIDHHTMRDSIM-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Amino-PEG16-t-butyl Ester: A Versatile Heterobifunctional Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG16-t-butyl ester is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker that is gaining significant traction in the fields of bioconjugation, drug delivery, and targeted therapeutics. As a heterobifunctional molecule, it possesses a terminal primary amine and a t-butyl ester-protected carboxylic acid, connected by a 16-unit PEG spacer. This unique architecture provides researchers with a versatile tool for the precise construction of complex biomolecular conjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the conjugated molecules, while the terminal functional groups allow for sequential and controlled conjugation strategies.[1] The primary amine can readily react with activated carboxylic acids, and the t-butyl ester serves as a stable protecting group for the terminal carboxyl group, which can be selectively deprotected under acidic conditions to enable further modifications.[2][3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, experimental protocols, and applications of this compound.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective application in research and development. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| Chemical Formula | C39H79NO18 | [5][6] |

| Molecular Weight | 850.04 g/mol | [5][6] |

| CAS Number | 2428400-12-6 | [5][6] |

| Appearance | Light yellowish viscous liquid | [5][6] |

| Purity | ≥97% | [5][6] |

| Storage Conditions | Store at ≤ -20 °C | [5][6] |

Stability: The t-butyl ester is generally stable under neutral and basic conditions but is readily cleaved under acidic conditions (e.g., using trifluoroacetic acid). The PEG backbone is stable under a wide range of conditions.

Synthesis of this compound

The synthesis of monodisperse, long-chain PEG linkers like this compound typically involves a stepwise approach, often referred to as a "building block" or convergent synthesis. This method allows for the precise control of the PEG chain length. A general strategy for the synthesis of such a heterobifunctional PEG linker is outlined below. This is a representative synthesis and may require optimization.

Experimental Protocols

The utility of this compound lies in the reactivity of its two terminal functional groups. The following sections provide detailed protocols for the key reactions involving this linker.

Amide Bond Formation via EDC/NHS Coupling

The primary amine of this compound can be coupled to a carboxylic acid-containing molecule using carbodiimide (B86325) chemistry.

Materials:

-

Carboxylic acid-containing molecule

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Anhydrous DMF or DMSO

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching solution (e.g., hydroxylamine)

-

Stir plate and stir bars

-

Reaction vials

Protocol:

-

Dissolution of Reactants:

-

Dissolve the carboxylic acid-containing molecule in the Activation Buffer.

-

In a separate vial, dissolve this compound in the Coupling Buffer.

-

Prepare stock solutions of EDC and NHS (or sulfo-NHS) in anhydrous DMF or DMSO.

-

-

Activation of Carboxylic Acid:

-

To the solution of the carboxylic acid-containing molecule, add EDC and NHS (or sulfo-NHS) from their stock solutions. A typical molar ratio is 1:1.2:1.2 (Carboxylic Acid:EDC:NHS).

-

Incubate the reaction for 15-30 minutes at room temperature with gentle stirring to form the NHS ester.[7]

-

-

Coupling Reaction:

-

Add the activated carboxylic acid solution to the solution of this compound.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[2]

-

-

Quenching and Purification:

-

Quench the reaction by adding a quenching solution to hydrolyze any unreacted NHS esters.

-

Purify the resulting conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.

-

Deprotection of the t-butyl Ester

The t-butyl ester protecting group can be efficiently removed under acidic conditions to reveal the terminal carboxylic acid.

Materials:

-

This compound conjugate

-

Trifluoroacetic acid (TFA)

-

Rotary evaporator

-

Diethyl ether (cold)

-

Centrifuge

Protocol:

-

Reaction Setup:

-

Dissolve the this compound conjugate in DCM.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA to the solution. A common concentration is 20-50% (v/v) TFA in DCM.

-

-

Deprotection Reaction:

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.

-

-

Work-up and Isolation:

-

Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

To the resulting residue, add cold diethyl ether to precipitate the deprotected product.

-

Collect the solid product by filtration or centrifugation.

-

Wash the product with cold diethyl ether and dry under vacuum.

-

Applications in Drug Development

The unique properties of this compound make it a valuable tool in the development of advanced therapeutics, particularly in the fields of Antibody-Drug Conjugates and PROTACs.

Antibody-Drug Conjugates (ADCs)

In ADC development, the linker plays a critical role in connecting the antibody to the cytotoxic payload.[8] this compound can be used to synthesize ADCs with improved properties.[9] The PEG spacer enhances the hydrophilicity of the ADC, which can reduce aggregation and improve its pharmacokinetic profile.[]

The general workflow for constructing an ADC using this linker involves first conjugating the cytotoxic drug to the linker, followed by conjugation of the drug-linker construct to the antibody.

References

- 1. precisepeg.com [precisepeg.com]

- 2. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 3. PEG-t-butyl ester | t-butyl ester-PEG linkers | AxisPharm [axispharm.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to Amino-PEG16-t-butyl Ester: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG16-t-butyl ester is a heterobifunctional crosslinker that plays a crucial role in bioconjugation and drug delivery research.[1] Its structure features a long polyethylene (B3416737) glycol (PEG) spacer, a reactive primary amine group at one end, and a t-butyl ester-protected carboxylic acid at the other. This unique arrangement allows for the sequential and controlled conjugation of different molecules, making it a valuable tool in the development of complex bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[2][3][4] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugates.[1][2] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and potential applications of this compound.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for designing and executing experiments, as well as for the proper storage and handling of the compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₉H₇₉NO₁₈ | [3][5] |

| Molecular Weight | 850.04 g/mol | [5] |

| Appearance | Light yellowish viscous liquid | [5] |

| Purity | ≥ 96% | [3][5] |

| Solubility | Soluble in DMSO, DMF, Methylene Chloride | [6][7] |

| Storage Conditions | Store at ≤ -20°C, keep dry and avoid sunlight. | [5][8] |

Reactivity and Functional Groups

The utility of this compound stems from its two distinct functional groups:

-

Primary Amine (-NH₂): This group readily reacts with various electrophiles.[2] Common reaction partners include activated esters like N-hydroxysuccinimide (NHS) esters, carboxylic acids (in the presence of coupling agents like EDC), and aldehydes or ketones to form Schiff bases.[7][9] This reactivity is typically exploited in the first step of a sequential conjugation.

-

t-Butyl Ester (-COOtBu): The tert-butyl ester serves as a protecting group for a carboxylic acid.[1] It is stable under basic and nucleophilic conditions but can be selectively removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), to reveal the free carboxylic acid.[7][8] This deprotected carboxyl group can then be activated and reacted with a nucleophile, such as an amine, in a subsequent conjugation step.

Experimental Protocols

The following protocols provide detailed methodologies for the key reactions involving this compound.

Protocol 1: Conjugation of the Amino Group to a Carboxylic Acid via EDC/NHS Chemistry

This protocol describes the coupling of the primary amine of this compound to a molecule containing a carboxylic acid, such as a protein or a small molecule drug.

Materials:

-

This compound

-

Carboxylic acid-containing molecule

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

-

Preparation of Reagents:

-

Dissolve the carboxylic acid-containing molecule in Activation Buffer to a final concentration of 1-10 mg/mL.

-

Dissolve this compound in DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

-

Freshly prepare solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL each).

-

-

Activation of Carboxylic Acid:

-

To the solution of the carboxylic acid-containing molecule, add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS.

-

Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.

-

-

Conjugation Reaction:

-

Add a 1.5 to 5-fold molar excess of the this compound stock solution to the activated carboxylic acid mixture.

-

Adjust the pH of the reaction mixture to 7.2-7.4 by adding Coupling Buffer.

-

Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

-

Incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.

-

-

Purification:

-

Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC) for proteins or reverse-phase HPLC for small molecules, to remove unreacted reagents and byproducts.

-

Protocol 2: Deprotection of the t-Butyl Ester

This protocol describes the removal of the t-butyl protecting group to expose the terminal carboxylic acid.

Materials:

-

Amino-PEG16-conjugated molecule

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Deionized water

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

Dissolve the Amino-PEG16-conjugated molecule in a 1:1 mixture of DCM and TFA.

-

Stir the solution at room temperature.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by an appropriate method, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-5 hours.

-

-

Work-up:

-

Once the reaction is complete, remove the DCM and TFA under reduced pressure using a rotary evaporator.

-

Dissolve the residue in DCM.

-

Wash the organic layer sequentially with deionized water (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Isolation:

-

Filter the solution to remove the drying agent.

-

Evaporate the solvent to obtain the deprotected product, which can be used in the next step without further purification or purified by chromatography if necessary.

-

Experimental Workflows and Signaling Pathways

The unique properties of this compound make it a key component in multi-step synthesis and bioconjugation strategies.

PROTAC Synthesis Workflow

Amino-PEG linkers are frequently used in the synthesis of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.

Caption: Workflow for the synthesis of a PROTAC using this compound.

Antibody-Drug Conjugate (ADC) Synthesis Logical Pathway

In ADC development, PEG linkers can enhance the solubility and stability of the final conjugate. This compound can be used to attach a cytotoxic drug to an antibody.

Caption: Logical pathway for the synthesis of an Antibody-Drug Conjugate.

Conclusion

This compound is a versatile and valuable reagent for researchers in the fields of chemistry, biology, and medicine. Its well-defined structure, bifunctional nature, and the beneficial properties of the PEG spacer make it an ideal choice for the construction of complex biomolecules and drug delivery systems. The experimental protocols and workflows provided in this guide offer a solid foundation for the successful application of this powerful crosslinking agent in innovative research and development projects.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Amino-PEG36-t-butyl ester, 872340-65-3 | BroadPharm [broadpharm.com]

- 3. precisepeg.com [precisepeg.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemimpex.com [chemimpex.com]

- 6. medkoo.com [medkoo.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. 872340-65-3, Amino-PEG36-t-butyl ester - Biopharma PEG [biochempeg.com]

- 9. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

An In-depth Technical Guide to Amino-PEG16-t-butyl Ester: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG16-t-butyl ester is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. This monodisperse polyethylene (B3416737) glycol (PEG) derivative features a terminal primary amine and a t-butyl protected carboxylic acid, connected by a 16-unit ethylene (B1197577) glycol chain. The distinct functionalities at each end of the molecule allow for sequential and controlled conjugation to various biomolecules, making it a valuable tool in the construction of complex architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

The hydrophilic PEG spacer enhances the solubility and bioavailability of the resulting conjugates, while the t-butyl ester provides a stable protecting group for the carboxylic acid that can be selectively removed under acidic conditions. This guide provides a comprehensive overview of the structure, synthesis, and common applications of this compound.

Chemical Structure and Properties

This compound is characterized by a linear structure with a primary amine at one terminus and a t-butyl ester at the other. The 16-unit PEG chain provides a flexible and water-soluble spacer.

Synonyms: H2N-PEG16-CH2CH2CO2tBu

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2428400-12-6 | [1] |

| Molecular Formula | C39H79NO18 | [1] |

| Molecular Weight | ~850.05 g/mol | [1] |

| Appearance | Light yellowish viscous liquid | |

| Purity | >96% or ≥97% | [1] |

| Solubility | Soluble in water, DMSO, and DCM | |

| Storage | Store at -20°C, protect from moisture |

Synthesis of this compound

The synthesis of this compound involves a multi-step process that generally starts with a commercially available PEG diol. A common synthetic route involves the protection of one hydroxyl group, functionalization of the other hydroxyl group to an amine (which is then protected), followed by modification of the first hydroxyl to a carboxylic acid, esterification to the t-butyl ester, and finally, deprotection of the amine.

A plausible synthetic pathway is outlined below. This is a generalized protocol, and specific reaction conditions may vary.

Caption: Generalized synthetic pathway for this compound.

Experimental Protocols

Note: The following are generalized protocols and may require optimization for specific laboratory conditions and scales.

Protocol 1: Synthesis of Boc-NH-PEG16-COOH (Intermediate)

This protocol outlines the synthesis of the Boc-protected amino-PEG acid, a key intermediate.

-

Monotosylation of PEG16-diol: To a solution of PEG16-diol in dichloromethane (B109758) (DCM), add triethylamine (B128534) (Et3N) and cool to 0°C. Add p-toluenesulfonyl chloride (TsCl) dropwise and stir the reaction overnight at room temperature.

-

Azide (B81097) Formation: The tosylated PEG is then reacted with sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperature to yield the PEG-azide.

-

Reduction to Amine: The PEG-azide is reduced to the corresponding amine using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Boc Protection: The resulting amino-PEG-alcohol is reacted with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base like triethylamine to yield Boc-NH-PEG16-OH.

-

Carboxylic Acid Introduction: The hydroxyl group of Boc-NH-PEG16-OH is deprotonated with a strong base like sodium hydride (NaH) and reacted with a protected bromoacetic acid, such as tert-butyl bromoacetate.

-

Deprotection of the Carboxylic Acid: The tert-butyl ester of the newly introduced carboxylic acid is cleaved using trifluoroacetic acid (TFA) to yield Boc-NH-PEG16-COOH.

Protocol 2: Synthesis of this compound from Boc-NH-PEG16-COOH

-

Esterification: To a solution of Boc-NH-PEG16-COOH in tert-butyl acetate, add a catalytic amount of a strong acid such as perchloric acid (HClO4). Stir the reaction at room temperature for 18-24 hours.

-

Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield Boc-NH-PEG16-CH2CH2COOtBu.

-

Final Deprotection: The Boc protecting group is removed by treating the product with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to yield the final product, this compound.

Applications in Drug Development

The unique bifunctional nature of this compound makes it a versatile linker in the development of targeted therapeutics.

PROTACs (Proteolysis-Targeting Chimeras)

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in optimizing the ternary complex formation between the target, the PROTAC, and the E3 ligase.

This compound can be used to synthesize PROTACs by first coupling a ligand for the target protein to the amino group. The t-butyl ester is then deprotected to reveal the carboxylic acid, which can be coupled to a ligand for an E3 ligase (e.g., VHL or Cereblon ligands).

Caption: Workflow for the synthesis of a PROTAC using this compound.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapies that consist of a monoclonal antibody linked to a cytotoxic payload. The linker is a critical component that ensures the stability of the ADC in circulation and the efficient release of the payload at the tumor site.

This compound can be incorporated into ADC design. For instance, the amino group can be reacted with a payload molecule that has a suitable functional group. After deprotection of the t-butyl ester, the resulting carboxylic acid can be activated and conjugated to the lysine (B10760008) residues of an antibody.

Caption: General workflow for antibody-drug conjugate (ADC) synthesis.

Conclusion

This compound is a valuable and versatile tool for researchers in drug development and bioconjugation. Its well-defined structure, with a reactive amine and a protected carboxylic acid separated by a hydrophilic PEG spacer, allows for the precise construction of complex biomolecular conjugates. The ability to control the sequential reactions at either end of the linker is a key advantage in the synthesis of sophisticated therapeutic modalities like PROTACs and ADCs. The detailed understanding of its properties and synthetic accessibility will continue to drive its application in the development of next-generation therapeutics.

References

An In-depth Technical Guide to Amino-PEG16-t-butyl ester in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Amino-PEG16-t-butyl ester is a heterobifunctional linker of significant utility in the fields of bioconjugation, drug delivery, and chemical biology. Its unique structure, featuring a reactive primary amine, a flexible polyethylene (B3416737) glycol (PEG) chain, and a protected carboxylic acid, allows for the controlled, sequential assembly of complex biomolecular conjugates. This guide provides a comprehensive overview of its functions, applications, and the technical protocols for its use.

Core Functionality and Molecular Structure

The power of this compound as a molecular tool lies in the distinct roles of its three components:

-

Primary Amino Group (NH₂): This terminal group serves as a versatile nucleophile. It readily reacts with various electrophilic functional groups, such as carboxylic acids (in the presence of coupling agents), activated N-hydroxysuccinimide (NHS) esters, and carbonyls (aldehydes or ketones) via reductive amination, to form stable covalent bonds.[1][2][3][4] This reactivity is the basis for the initial conjugation step to a target biomolecule or surface.

-

Polyethylene Glycol (PEG) Chain (-[CH₂CH₂O]₁₆-): The PEG spacer, consisting of 16 repeating ethylene (B1197577) glycol units, imparts several critical properties to the resulting conjugate.[5]

-

Hydrophilicity: It significantly increases the aqueous solubility of conjugated molecules, which is particularly beneficial for hydrophobic drugs or peptides.[1][2][4][6]

-

Biocompatibility: PEGylation is a well-established strategy to reduce the immunogenicity and antigenicity of therapeutic proteins and nanoparticles.[5]

-

Pharmacokinetics: The hydrodynamic radius conferred by the PEG chain can help reduce renal clearance, thereby extending the circulation half-life of the conjugate.

-

Flexible Spacer: It acts as a flexible linker arm, providing spatial separation between the conjugated entities. This separation can be crucial for maintaining the biological activity of proteins or enabling the optimal orientation of molecules, for instance, in PROTACs.[7]

-

-

t-butyl ester Group (-C(O)O-C(CH₃)₃): This moiety serves as a robust protecting group for a terminal carboxylic acid.[5][8] It is stable under a wide range of reaction conditions used for modifying the amino group. The key feature is its selective removal (deprotection) under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a free carboxylic acid.[5][8][9] This unmasked carboxyl group is then available for a second, distinct conjugation reaction, enabling a highly controlled, step-wise synthesis.

Quantitative Data and Physical Properties

The precise physicochemical properties of this compound are critical for its application in reproducible bioconjugation strategies.

| Property | Value | Reference |

| Molecular Formula | C₃₉H₇₉NO₁₈ | [7][10] |

| Molecular Weight | ~850.05 g/mol | [7][10] |

| Purity | >96% | [7][10] |

| Appearance | Light yellowish viscous liquid | [10] |

| Storage Conditions | ≤ -20 °C for long-term storage | [1][10] |

Key Applications in Bioconjugation

The heterobifunctional nature of this compound makes it an ideal building block for sophisticated molecular architectures, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Sequential Conjugation Workflow

The fundamental application involves a two-step conjugation process. This allows for the precise linking of two different molecules (Molecule A and Molecule B) without cross-reactivity.

Application in PROTAC Synthesis

PROTACs are molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. The linker is a critical component, and PEG chains are often used to optimize the distance and orientation between the two binding ligands. This compound is an excellent tool for synthesizing PROTACs in a modular fashion.

Experimental Protocols

The following are generalized methodologies for the key reactions involving this compound. Researchers should optimize concentrations, reaction times, and purification methods for their specific molecules.

Protocol 1: Amide Coupling to the Amino Group (via NHS Ester)

This protocol describes the reaction of the primary amine on the PEG linker with an N-hydroxysuccinimide (NHS) ester-activated molecule.

Materials:

-

This compound

-

NHS ester-activated molecule ("Molecule A-NHS")

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

-

Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4-8.5)

-

Quenching reagent (e.g., Tris or hydroxylamine)

Methodology:

-

Dissolution: Dissolve the this compound in the chosen anhydrous solvent. Separately, dissolve "Molecule A-NHS" in the same solvent.

-

Reaction Setup: In a clean, dry reaction vessel, add the solution of "Molecule A-NHS".

-

Addition of Linker: While stirring, add the this compound solution to the reaction vessel. A slight molar excess (1.1 to 1.5 equivalents) of the amine linker may be used to ensure complete consumption of the NHS ester. The reaction is typically more efficient at a pH between 7 and 9.[11]

-

Incubation: Allow the reaction to proceed at room temperature for 2 to 24 hours.[11] The reaction progress should be monitored by an appropriate analytical method, such as LC-MS or TLC, to confirm the formation of the desired conjugate.

-

Quenching (Optional): If desired, the reaction can be quenched by adding a small amount of a primary amine-containing reagent like Tris buffer to consume any unreacted NHS ester.

-

Purification: The resulting conjugate (A-PEG16-t-butyl ester) must be purified from excess reagents. Common methods include silica (B1680970) gel chromatography for small molecules or size-exclusion chromatography (SEC) for larger biomolecules.

Protocol 2: Deprotection of the t-butyl ester

This protocol removes the t-butyl protecting group to reveal the terminal carboxylic acid.

Materials:

-

Purified A-PEG16-t-butyl ester conjugate

-

Trifluoroacetic acid (TFA)

-

Anhydrous dichloromethane (B109758) (DCM) (optional, as a co-solvent)

Methodology:

-

Dissolution: Dissolve the purified A-PEG16-t-butyl ester conjugate in a minimal amount of DCM (if needed for solubility).

-

Acid Treatment: Add a solution of TFA. A common mixture is 50-95% TFA in DCM. The exact concentration and reaction time depend on the stability of "Molecule A".

-

Incubation: Stir the reaction at room temperature for 1 to 4 hours. Monitor the deprotection by LC-MS, looking for the mass shift corresponding to the loss of the t-butyl group (56 Da).

-

Removal of Acid: After the reaction is complete, remove the TFA and solvent under a stream of nitrogen or by rotary evaporation. It is often necessary to perform several co-evaporation cycles with a solvent like toluene (B28343) to ensure all traces of TFA are removed.

-

Purification: The deprotected product (A-PEG16-COOH) should be purified, for instance, by reverse-phase HPLC, to remove any side products and prepare it for the next step.

Protocol 3: Amide Coupling to the Deprotected Carboxylic Acid

This protocol describes the conjugation of the newly formed carboxylic acid with an amine-containing molecule ("Molecule B").

Materials:

-

Purified A-PEG16-COOH

-

Amine-containing "Molecule B"

-

Coupling agents: e.g., EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator like Sulfo-NHS or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Anhydrous, amine-free solvent (e.g., DMF)

-

Base (e.g., Diisopropylethylamine (DIPEA))

Methodology:

-

Activation of Carboxylic Acid: Dissolve the purified A-PEG16-COOH in anhydrous DMF. Add the coupling agent (e.g., 1.2 equivalents of HATU or EDC/Sulfo-NHS) and a non-nucleophilic base like DIPEA (2-3 equivalents). Allow the activation to proceed for 15-30 minutes at room temperature.[11]

-

Addition of Amine: Add a solution of the amine-containing "Molecule B" (typically 1.0-1.2 equivalents) to the activated ester mixture.

-

Incubation: Let the reaction proceed at room temperature for 4 to 24 hours. Monitor the formation of the final conjugate (A-PEG16-B) by LC-MS or HPLC.

-

Purification: Once the reaction is complete, the final product must be rigorously purified to remove coupling agents, byproducts, and any unreacted starting materials. Reverse-phase HPLC is a commonly used method for achieving high purity of the final bioconjugate.

This guide provides the foundational knowledge for utilizing this compound. Successful bioconjugation requires careful planning, optimization of reaction conditions for the specific molecules involved, and rigorous analytical characterization of all intermediates and the final product.

References

- 1. medkoo.com [medkoo.com]

- 2. Amino-PEG36-t-butyl ester, 872340-65-3 | BroadPharm [broadpharm.com]

- 3. Amino-PEG2-t-butyl ester, 756525-95-8 | BroadPharm [broadpharm.com]

- 4. Amino-PEG1-t-butyl ester, 1260092-46-3 | BroadPharm [broadpharm.com]

- 5. nbinno.com [nbinno.com]

- 6. Cas 1260092-46-3,Amino-PEG1-t-Butyl ester | lookchem [lookchem.com]

- 7. precisepeg.com [precisepeg.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. 872340-65-3, Amino-PEG36-t-butyl ester - Biopharma PEG [biochempeg.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

An In-depth Technical Guide to PEG Linkers in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polyethylene glycol (PEG) linkers are indispensable tools in modern drug development, offering a versatile strategy to enhance the therapeutic properties of a wide range of molecules, from small-molecule drugs to large biologics like antibodies. The process of covalently attaching PEG chains, known as PEGylation, can significantly improve a drug's pharmacokinetic and pharmacodynamic profile. Key benefits of PEGylation include enhanced solubility and stability, prolonged circulation half-life, and reduced immunogenicity.[1][][3] The judicious selection of PEG linker architecture—including its length, branching, and the nature of its terminal functional groups—is critical to optimizing drug efficacy and safety. This guide provides a comprehensive technical overview of PEG linkers, including their classification, impact on drug properties, detailed experimental protocols for their use, and a discussion of their role in various therapeutic modalities, with a particular focus on Antibody-Drug Conjugates (ADCs).

Core Principles of PEGylation

Polyethylene glycol is a biocompatible, non-toxic, and highly water-soluble polymer.[1] When conjugated to a therapeutic agent, the PEG chain creates a hydrophilic shield around the molecule. This "stealth" effect has several beneficial consequences:

-

Enhanced Solubility: The hydrophilic nature of PEG can significantly increase the aqueous solubility of hydrophobic drugs, making them more amenable to formulation and intravenous administration.[][4]

-

Increased Stability: The PEG chain can protect the conjugated drug from enzymatic degradation and proteolysis, thereby increasing its stability in biological environments.[1]

-

Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.[]

-

Reduced Immunogenicity: The PEG linker can mask antigenic epitopes on the surface of a therapeutic protein, reducing the likelihood of an immune response.[1]

Classification of PEG Linkers

PEG linkers can be categorized based on their structure and the reactivity of their terminal functional groups.

-

Linear vs. Branched PEGs: Linear PEGs are the simplest form, consisting of a single, unbranched chain. Branched PEGs have multiple PEG chains extending from a central core. This branched structure can provide a more substantial hydrophilic shield, often leading to a more pronounced effect on circulation half-life and stability compared to linear PEGs of the same total molecular weight.[6][7][8]

-

Homobifunctional vs. Heterobifunctional PEGs: Homobifunctional PEGs possess the same reactive group at both ends, making them suitable for crosslinking identical molecules. Heterobifunctional PEGs have different reactive groups at each terminus, allowing for the sequential and specific conjugation of two different molecules, such as an antibody and a cytotoxic drug in an ADC.[9][10][11][12][13]

-

Cleavable vs. Non-cleavable Linkers: Cleavable linkers are designed to release the drug from the PEG-carrier conjugate under specific physiological conditions, such as the acidic environment of a tumor or the presence of specific enzymes within a target cell. Non-cleavable linkers remain attached to the drug, and drug release typically requires the degradation of the entire conjugate. The choice between a cleavable and non-cleavable linker is a critical design element, particularly in the context of ADCs, as it dictates the mechanism of payload release and can influence both efficacy and off-target toxicity.

Quantitative Impact of PEG Linkers on Drug Properties

The properties of a PEGylated drug can be finely tuned by modulating the length and architecture of the PEG linker. The following tables summarize quantitative data from various studies to illustrate these effects.

Impact of PEG Linker Length on ADC Pharmacokinetics

Longer PEG linkers generally lead to a decrease in the clearance rate of ADCs, resulting in a longer plasma half-life and increased drug exposure.

| Linker | Clearance (mL/day/kg) |

| No PEG | ~15 |

| PEG2 | ~10 |

| PEG4 | ~7 |

| PEG8 | ~5 |

| PEG12 | ~5 |

| PEG24 | ~5 |

Data adapted from studies on ADCs in rats.

Impact of PEG Linker Length on In Vitro Cytotoxicity of ADCs

While longer PEG linkers can improve pharmacokinetics, they may also lead to a decrease in in vitro potency, likely due to steric hindrance of the drug's interaction with its target.

| ADC Construct | Linker | Cell Line | IC50 (nM) |

| ZHER2-SMCC-MMAE | No PEG | NCI-N87 | 4.94 |

| ZHER2-PEG4K-MMAE | 4 kDa PEG | NCI-N87 | 31.9 |

| ZHER2-PEG10K-MMAE | 10 kDa PEG | NCI-N87 | 111.3 |

| ZHER2-SMCC-MMAE | No PEG | BT-474 | 2.48 |

| ZHER2-PEG4K-MMAE | 4 kDa PEG | BT-474 | 26.2 |

| ZHER2-PEG10K-MMAE | 10 kDa PEG | BT-474 | 83.5 |

Data adapted from a study on affibody-based drug conjugates.[7]

Impact of PEG Architecture on ADC Pharmacokinetics

Branched PEG linkers can offer superior pharmacokinetic profiles compared to linear PEGs of the same total molecular weight.

| Linker Architecture (DAR 8) | Clearance (mL/day/kg) |

| Linear (L-PEG24) | High |

| Pendant (P-(PEG12)2) | Low |

Data adapted from a study comparing linear vs. pendant PEG linker architecture on ADC clearance.

Impact of PEG Molecular Weight on Drug Solubility

Increasing the molecular weight of the PEG carrier can lead to a higher phase solubility of the conjugated drug.

| PEG Molecular Weight | Phase Solubility of Simvastatin |

| 6000 | Increased |

| 12000 | Higher |

| 20000 | Highest |

Data adapted from a study on solid dispersions of simvastatin.[14]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis, purification, and characterization of PEGylated drugs.

Synthesis of a Heterobifunctional PEG Linker

This protocol outlines a general procedure for the synthesis of a heterobifunctional PEG linker with an azide (B81097) and a thioacetate (B1230152) group.

-

Monotosylation of PEG: Dissolve symmetrical PEG in an appropriate solvent. Add a controlled amount of tosyl chloride to selectively activate one hydroxyl end group.

-

Azidation: React the monotosylated PEG with sodium azide to introduce the azide functionality at one terminus.

-

Activation of the Remaining Hydroxyl Group: Activate the other hydroxyl end group, for example, by another tosylation reaction.

-

Thioacetylation: React the activated hydroxyl group with potassium carbonate and thioacetic acid to yield the thioacetate end group.

-

Purification: Purify the resulting heterobifunctional PEG linker using appropriate chromatographic techniques.[12]

PEGylation of an Antibody via NHS-Ester Chemistry

This protocol describes the conjugation of an NHS-activated PEG linker to the primary amines (lysine residues) of an antibody.

-

Preparation of the Antibody: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4-8.5) at a suitable concentration (typically 1-10 mg/mL). If necessary, perform a buffer exchange.

-

Preparation of the PEG-NHS Ester Solution: Immediately before use, dissolve the PEG-NHS ester in a water-miscible organic solvent like DMSO or DMF to a concentration of 10 mM.[10][11][15]

-

Conjugation Reaction: Add a calculated molar excess (typically 20-fold) of the PEG-NHS ester solution to the antibody solution.[10][15] Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[11][15]

-

Quenching the Reaction: Add a quenching buffer containing primary amines (e.g., Tris or glycine) to stop the reaction.[16]

-

Purification: Remove unreacted PEG-NHS ester and other byproducts by dialysis or size-exclusion chromatography.[10][11][15]

PEGylation of a Thiolated Molecule via Maleimide Chemistry

This protocol details the conjugation of a maleimide-activated PEG linker to a molecule containing a free sulfhydryl group.

-

Preparation of the Thiolated Molecule: Dissolve the target molecule in a degassed, thiol-free buffer at pH 7-7.5 (e.g., PBS, Tris, HEPES).[][13][17] If necessary, reduce any disulfide bonds using a reducing agent like TCEP.[][13]

-

Preparation of the PEG-Maleimide Solution: Prepare a stock solution of the PEG-maleimide in a suitable solvent (e.g., 100 mg/mL in conjugation buffer).[6][17]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-maleimide solution to the solution of the thiolated molecule.[6][17] Stir the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[6][17]

-

Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted PEG-maleimide.[6][17]

Purification of PEGylated Proteins by Size-Exclusion Chromatography (SEC)

SEC is a common method for purifying PEGylated proteins and separating them from unreacted protein and PEG.

-

Column Selection and Equilibration: Choose an SEC column with a suitable pore size to effectively separate the PEGylated protein from the unreacted components based on their hydrodynamic radii. Equilibrate the column with an appropriate mobile phase.

-

Sample Preparation: Dissolve the PEGylation reaction mixture in the mobile phase.

-

Chromatographic Separation: Inject the sample onto the equilibrated SEC column. The components will elute in order of decreasing size, with the larger PEGylated protein eluting before the smaller unreacted protein and PEG.

-

Fraction Collection and Analysis: Collect the fractions corresponding to the PEGylated protein peak and analyze them for purity and concentration.[18][19][20][][22][23]

Characterization of PEGylated Proteins by MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a powerful technique for determining the degree of PEGylation.

-

Sample Preparation: Mix the purified PEGylated protein sample with a suitable matrix solution (e.g., sinapinic acid for larger proteins).[24]

-

Target Spotting: Spot the sample-matrix mixture onto a MALDI target plate and allow it to air dry.[24]

-

Mass Spectrometry Analysis: Acquire mass spectra using a MALDI-TOF mass spectrometer. The resulting spectrum will show a series of peaks corresponding to the un-PEGylated protein and the protein with one or more PEG chains attached.

-

Data Analysis: Determine the degree of PEGylation by calculating the mass difference between the peaks, which corresponds to the mass of the attached PEG moieties. The average degree of PEGylation can be calculated from the weighted average of the peak intensities.[19][24][25][26][27]

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

References

- 1. nhsjs.com [nhsjs.com]

- 3. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]

- 4. pharmtech.com [pharmtech.com]

- 6. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A facile synthesis of branched poly(ethylene glycol) and its heterobifunctional derivatives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of heterobifunctional poly(ethylene glycol)s by an acetal protection method - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]

- 16. go.drugbank.com [go.drugbank.com]

- 17. nhsjs.com [nhsjs.com]

- 18. mdpi.com [mdpi.com]

- 19. covalx.com [covalx.com]

- 20. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 22. researchgate.net [researchgate.net]

- 23. agilent.com [agilent.com]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. bath.ac.uk [bath.ac.uk]

- 27. pcl.tamu.edu [pcl.tamu.edu]

A Comprehensive Technical Guide to Amino-PEG16-t-butyl Ester: Properties, Suppliers, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Amino-PEG16-t-butyl ester, a heterobifunctional crosslinker crucial in the fields of bioconjugation and drug development. This document details its chemical properties, identifies key suppliers, and outlines its significant applications, particularly in the synthesis of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Properties and Identification

This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring a terminal primary amine group and a t-butyl protected carboxyl group, separated by a 16-unit PEG chain. This structure provides a versatile tool for covalently linking molecules. The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugates.

CAS Number: 2428400-12-6[1][2][3]

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 2428400-12-6 | [1][2][3] |

| Synonyms | H2N-PEG16-CH2CH2CO2tBu, Amino-PEG16-acid tert-butyl ester | [1] |

| Molecular Formula | C39H79NO18 | [1][2] |

| Molecular Weight | ~850.04 g/mol | [1][2] |

| Appearance | Light yellowish viscous liquid | [1] |

| Purity | ≥96% | [2] |

| Storage Conditions | ≤ -20 °C | [1] |

Key Suppliers

Several chemical suppliers specialize in providing high-quality this compound for research and development purposes. Notable suppliers include:

-

Chem-Impex: Offers Amino-PEG16-acid tert-butyl ester with a purity of ≥97%.[1]

-

Precise PEG: Provides Amino-PEG16-t-Bu Ester with a purity of >96%.[2]

-

BroadPharm: A supplier of various PEG linkers, including amino-PEG-t-butyl ester derivatives.

-

Vector Labs: Specializes in bioconjugation reagents and offers a range of amino PEG t-butyl esters.[4]

-

MedKoo Biosciences: Supplies a variety of PEG linkers for research use.

Applications in Drug Development

The unique heterobifunctional nature of this compound makes it a valuable linker in the development of targeted therapeutics. The primary amine allows for reaction with activated esters, carboxylic acids, or other electrophiles, while the t-butyl protected carboxylic acid can be deprotected to reveal a reactive carboxyl group for subsequent conjugation.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. Amino-PEG-t-butyl ester linkers are frequently used to connect the target protein-binding ligand to the E3 ligase ligand. The PEG chain enhances the solubility and cell permeability of the PROTAC molecule.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. This targeted delivery minimizes systemic toxicity. Amino-PEG-t-butyl ester can be used to synthesize the linker-payload portion of the ADC, which is then conjugated to the antibody.

Experimental Protocols

General Amide Bond Formation

This protocol describes the coupling of the amine group of this compound to a carboxylic acid.

Materials:

-

Carboxylic acid-containing molecule

-

This compound

-

Coupling agents (e.g., HATU, HOBt)

-

Anhydrous solvent (e.g., DMF, DMSO)

-

Tertiary amine base (e.g., DIPEA)

Procedure:

-

Dissolve the carboxylic acid-containing molecule in the anhydrous solvent.

-

Add the coupling agents and the tertiary amine base to the solution.

-

Stir the mixture for a few minutes to activate the carboxylic acid.

-

Add a solution of this compound in the anhydrous solvent to the reaction mixture.

-

Allow the reaction to proceed at room temperature for several hours to overnight.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS).

-

Upon completion, purify the product using standard chromatographic methods.

Deprotection of the t-butyl Ester Group

This procedure removes the t-butyl protecting group to expose the carboxylic acid for further conjugation.

Materials:

-

t-butyl ester-functionalized PEG conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the t-butyl ester-functionalized PEG conjugate in DCM.

-

Add TFA to the solution (typically a 1:1 ratio with DCM).

-

Stir the reaction at room temperature for 1-5 hours.

-

Monitor the deprotection by LC-MS or TLC.

-

Once complete, remove the DCM and TFA under reduced pressure. The resulting carboxylic acid can often be used in the next step without further purification.

Logical Workflow Visualization

The following diagrams illustrate key workflows involving amino-PEG-t-butyl ester linkers in drug development.

Caption: Workflow for the synthesis of a PROTAC molecule.

Caption: Assembly of an Antibody-Drug Conjugate (ADC).

References

The Indispensable Role of the t-Butyl Ester: A Technical Guide to a Cornerstone Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among these, the tert-butyl (t-butyl or Boc) ester stands out as a robust and versatile shield for carboxylic acids. Its widespread application stems from a unique combination of stability to a broad range of reagents and conditions, coupled with its facile and selective removal under specific acidic environments. This technical guide provides an in-depth exploration of the t-butyl ester protecting group, from its strategic implementation to its controlled cleavage, supported by quantitative data, detailed experimental protocols, and visual workflows.

Core Principles of t-Butyl Ester Protection

The primary function of the t-butyl ester is to mask the acidic proton and nucleophilic character of a carboxylic acid, preventing it from undergoing unwanted reactions while other parts of a molecule are being modified.[1][2] Its steric bulk effectively shields the carbonyl group from attack by many nucleophiles and its stability profile makes it compatible with a variety of reaction conditions, including those involving organometallics, hydrides, and catalytic hydrogenation.[3]

The efficacy of the t-butyl ester lies in the stability of the tert-butyl cation, which is readily formed upon cleavage under acidic conditions.[4][5] This carbocation is stabilized by hyperconjugation from the nine C-H bonds of the methyl groups.[4]

Synthesis of t-Butyl Esters: Protection Strategies

The formation of a t-butyl ester can be achieved through several reliable methods, with the choice of method often dictated by the substrate's sensitivity and the desired scale of the reaction.

Acid-Catalyzed Addition to Isobutylene (B52900)

One of the most common and atom-economical methods for the synthesis of t-butyl esters is the acid-catalyzed addition of a carboxylic acid to isobutylene.[6] This reaction is typically carried out in the presence of a strong acid catalyst such as sulfuric acid or trifluoromethanesulfonic acid.[6][7]

Other Synthetic Routes

Alternative methods for the preparation of t-butyl esters include:

-

Reaction with tert-Butanol (B103910): Direct esterification with tert-butanol in the presence of a dehydrating agent.

-

Transesterification: Exchange of an existing ester group (e.g., methyl or ethyl) with a tert-butoxy (B1229062) group, often catalyzed by a Lewis acid or a strong base.[8][9]

-

Using tert-Butylating Agents: Reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) or tert-butyl 2,2,2-trichloroacetimidate can be used to install the t-butyl group under milder conditions.[1][2]

Deprotection of t-Butyl Esters: Controlled Cleavage

The removal of the t-butyl ester group is most commonly achieved under acidic conditions, which exploit the stability of the resulting tert-butyl cation.[3][5] The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.

Strong Acid Cleavage

Strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), are highly effective for the rapid cleavage of t-butyl esters.[10][11] The reaction proceeds via protonation of the ester oxygen, followed by elimination of isobutylene and the carboxylic acid.[12]

Milder Deprotection Conditions

For substrates containing other acid-labile protecting groups, milder conditions can be employed. These include:

-

Aqueous Phosphoric Acid: An environmentally benign reagent that can selectively cleave t-butyl esters in the presence of groups like Cbz carbamates and benzyl (B1604629) esters.[13]

-

Lewis Acids: Reagents such as zinc bromide (ZnBr₂) in dichloromethane can effect chemoselective deprotection of t-butyl esters.[14][15]

-

Microwave-Assisted Deprotection: The use of p-toluenesulfonic acid under microwave irradiation provides a rapid and efficient method for deprotection.[16]

Quantitative Data Summary

The following tables summarize key quantitative data related to the stability and deprotection of t-butyl esters under various conditions.

Table 1: Stability of t-Butyl Esters to Various Reagents

| Reagent/Condition | Stability | Reference(s) |

| Strong Bases (e.g., LiOH, NaOH) | Stable | [3] |

| Nucleophiles (e.g., amines, Grignard reagents) | Stable | [1][2] |

| Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable | [1][3] |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable | [3] |

Table 2: Conditions for t-Butyl Ester Deprotection and Reported Yields

| Reagent(s) | Solvent | Temperature | Time | Yield (%) | Reference(s) |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1-5 h | >90 | [10][11] |

| 85% Phosphoric Acid (aq.) | - | 50-60 °C | 2-24 h | 85-98 | [13] |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp. | 2-24 h | 75-95 | [14][15] |

| p-Toluenesulfonic Acid (p-TsOH) | - (Solvent-free) | Microwave | 3-4 min | >90 | [16] |

| Cerium(III) chloride/Sodium Iodide | Acetonitrile | Reflux | 24 h | High | [17] |

Detailed Experimental Protocols

Protocol 1: Protection of a Carboxylic Acid using Isobutylene and Sulfuric Acid

This protocol is adapted from established procedures for the acid-catalyzed esterification of carboxylic acids.[6][18]

Materials:

-

Carboxylic acid (1.0 eq)

-

tert-Butyl acetate (B1210297) or Dichloromethane (solvent)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)

-

Isobutylene (condensed at low temperature or from a cylinder)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Dissolve the carboxylic acid in tert-butyl acetate or an appropriate solvent like dichloromethane in a pressure-rated flask equipped with a magnetic stir bar.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Carefully add the catalytic amount of concentrated sulfuric acid.

-

Condense a measured amount of isobutylene (typically 1.5-2.0 eq) into the flask.

-

Seal the flask and allow it to slowly warm to room temperature while stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or an appropriate analytical technique.

-

Upon completion, carefully vent the flask in a fume hood to release any excess isobutylene.

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude t-butyl ester by flash column chromatography if necessary.

Protocol 2: Deprotection of a t-Butyl Ester using Trifluoroacetic Acid (TFA)

This is a standard and highly effective procedure for t-butyl ester cleavage.[10]

Materials:

-

t-Butyl ester (1.0 eq)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) (typically a 1:1 mixture with DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the t-butyl ester in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add an equal volume of trifluoroacetic acid to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-5 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting carboxylic acid by recrystallization or flash column chromatography if necessary.

Logical Workflow for Protecting Group Strategy

The decision to employ a t-butyl ester protecting group fits into a broader synthetic strategy. The following diagram illustrates the logical workflow.

Conclusion

The t-butyl ester protecting group is a powerful tool in the arsenal (B13267) of the synthetic chemist. Its predictable stability and selective lability under acidic conditions allow for the streamlined synthesis of complex molecules. A thorough understanding of the principles governing its installation and removal, as outlined in this guide, is essential for its effective application in research, development, and manufacturing. The judicious use of this protecting group will undoubtedly continue to facilitate innovation in the chemical sciences.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Acids - Wordpress [reagents.acsgcipr.org]

- 6. patents.justia.com [patents.justia.com]

- 7. US4921999A - Method for making tertiary butyl esters - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Semantic Scholar [semanticscholar.org]

- 16. tandfonline.com [tandfonline.com]

- 17. benchchem.com [benchchem.com]

- 18. A Modified Procedure for Synthesis of tert-Butyl Carboxylates [jstage.jst.go.jp]

An In-depth Technical Guide to PEGylation in Biologics

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation

PEGylation is a well-established and widely utilized bioconjugation technique that involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to biologic molecules, such as proteins, peptides, and antibody fragments.[1] This process has become a cornerstone in drug development, significantly enhancing the therapeutic properties of numerous biologics by improving their pharmacokinetic and pharmacodynamic profiles.[2] The addition of the hydrophilic and biocompatible PEG polymer effectively increases the hydrodynamic size of the biologic, which in turn leads to a number of clinical benefits.[3]

The primary advantages of PEGylation include a prolonged circulatory half-life, reduced immunogenicity, and enhanced stability and solubility.[1][2] By increasing the size of the molecule, PEGylation reduces its renal clearance, allowing for less frequent dosing regimens and improved patient compliance.[3] The PEG chains also create a protective hydrophilic shield around the biologic, masking its epitopes from the host's immune system and thereby lowering the risk of an immune response.[4] Furthermore, PEGylation can protect the biologic from proteolytic degradation, leading to increased stability in vivo.[1]

However, PEGylation is not without its challenges. The attachment of PEG can sometimes lead to a reduction in the biologic's in vitro bioactivity due to steric hindrance at the site of action.[5] Additionally, the generation of anti-PEG antibodies has been observed in some patients, which can lead to accelerated clearance of the PEGylated drug.[4] Therefore, a thorough understanding of the principles of PEGylation, including the choice of PEG reagent, conjugation chemistry, and characterization of the resulting conjugate, is crucial for the successful development of PEGylated biologics.

Generations of PEGylation Technology

The field of PEGylation has evolved significantly since its inception, leading to the development of distinct "generations" of PEGylation technologies, each offering improvements in terms of specificity, stability, and efficacy.

First-Generation PEGylation: This initial wave of technology involved the random and often non-specific attachment of linear PEG chains to multiple sites on the protein surface, primarily targeting lysine (B10760008) residues.[6] While successful in demonstrating the proof-of-concept and leading to the first approved PEGylated drugs, this approach often resulted in heterogeneous mixtures of PEGylated isomers with varying degrees of modification and positional attachment. This heterogeneity could lead to batch-to-batch variability and a reduction in the overall therapeutic efficacy.[6]

Second-Generation PEGylation: To address the limitations of the first generation, second-generation PEGylation focused on achieving greater control over the conjugation process. This was accomplished through the use of larger PEG polymers, branched PEG structures, and more site-specific conjugation chemistries.[6] Site-specific PEGylation, targeting, for example, the N-terminus or specific cysteine residues, allows for the creation of more homogeneous and well-defined PEGylated biologics with preserved bioactivity.

Third-Generation PEGylation: The latest advancements in PEGylation technology are focused on further optimizing the therapeutic profile of biologics. This includes the development of releasable or cleavable PEG linkers that allow the native protein to be gradually released in vivo, potentially restoring full biological activity.[1] Additionally, novel polymer architectures and alternative polymers are being explored to further reduce immunogenicity and improve the overall performance of the conjugated biologic.[2]

Data Presentation: Quantitative Impact of PEGylation

The following tables summarize the quantitative effects of PEGylation on the pharmacokinetic and pharmacodynamic properties of selected biologics.

Table 1: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Biologics

| Biologic | Parameter | Non-PEGylated | PEGylated | Fold Change | Reference |

| Interferon alfa-2a | Absorption Half-life (t½ abs) | 2.3 hours | 50 hours | ~22 | [3] |

| Renal Clearance | High | Reduced >100-fold | >100 | [3] | |

| Interferon alfa-2b | Absorption Half-life (t½ abs) | 4.6 hours | Varies with PEG size | - | [3] |

| Clearance | High | Reduced ~10-fold | ~10 | [3] | |

| Filgrastim (G-CSF) | Terminal Half-life (t½) | 3.5 hours | 33.2 - 49 hours | ~9.5 - 14 | [7][8] |

| Apparent Clearance (CL/F) | 40 mL/h/kg | 11 - 14 mL/h/kg | ~2.9 - 3.6 | [8] |

Table 2: Effect of PEGylation on Enzyme Kinetics

| Enzyme | PEG Size | Km | Vmax | Change in Catalytic Efficiency (Vmax/Km) | Reference |

| P. aeruginosa rL-ASNase | 330 Da | 0.318 ±1.76 mM | 2915 µmol min-1 | - | [9] |

| 0.396 ±1.736 mM | 3193 µmol min-1 | Slight Increase | [9] | ||

| α-Chymotrypsin | Increasing PEG molecules | Increased | Decreased | Decreased | [9] |

Table 3: Effect of PEGylation on Receptor Binding Affinity

| Biologic | Receptor | Binding Affinity (KD) - Non-PEGylated | Binding Affinity (KD) - PEGylated | Fold Change in Affinity | Reference |

| Interleukin-2 (IL-2) | IL-2Rβ | 238.9 nM | 1769.5 nM (1-PEG-IL-2) | ~7.4-fold decrease | [5] |

| (SHR-1916) | 6.1-fold decrease | [5] |

Experimental Protocols

General Protocol for Amine-Reactive Protein PEGylation

This protocol outlines a general procedure for the PEGylation of a protein using an amine-reactive PEG-NHS ester.

Materials:

-

Protein of interest (e.g., Bovine Serum Albumin)

-

Amine-reactive PEG (e.g., mPEG-NHS ester)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Dialysis membrane or centrifugal filter units for purification

-

SDS-PAGE materials for analysis

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

PEGylation Reaction:

-

Calculate the required amount of PEG-NHS ester to achieve the desired molar excess (e.g., 5-fold, 10-fold molar excess over the protein).

-

Dissolve the PEG-NHS ester in a small volume of the reaction buffer.

-

Add the PEG solution to the protein solution while gently stirring.

-

Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight, with gentle agitation.

-

-

Quenching the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted PEG-NHS ester. Incubate for 15-30 minutes at room temperature.

-

Purification of PEGylated Protein:

-

Remove unreacted PEG and byproducts by dialysis against PBS or by using centrifugal filter units with an appropriate molecular weight cutoff.

-

Further purification to separate different PEGylated species (e.g., mono-, di-, poly-PEGylated) can be achieved using ion-exchange or size-exclusion chromatography.[10]

-

-

Characterization:

In Vitro Bioassay for PEGylated Protein

This protocol provides a general framework for assessing the in vitro biological activity of a PEGylated protein compared to its unmodified counterpart. The specific assay will depend on the protein's function.

Principle: To determine if PEGylation has affected the protein's ability to elicit a biological response in a cell-based or cell-free system.

General Procedure:

-

Prepare a dilution series of both the non-PEGylated (control) and the purified PEGylated protein in a suitable assay buffer or cell culture medium.

-

Perform the bioassay:

-

For enzymes: Measure the enzymatic activity by monitoring the conversion of a substrate to a product over time.[13] Calculate Km and Vmax values for both the native and PEGylated enzyme.[14]

-

For receptor-binding proteins: Perform a competitive binding assay using a labeled ligand to determine the IC50 values for the native and PEGylated protein.

-

For cytokines or growth factors: Use a cell proliferation or reporter gene assay to measure the dose-dependent response of target cells to the native and PEGylated protein.

-

-

Data Analysis:

-

Plot the dose-response curves for both the non-PEGylated and PEGylated protein.

-

Compare the EC50 or IC50 values to determine the relative bioactivity of the PEGylated protein. A significant increase in the EC50/IC50 value indicates a reduction in bioactivity.

-

Detection of Anti-PEG Antibodies using ELISA

This protocol outlines a method for the detection of anti-PEG antibodies in serum samples.

Materials:

-

Biotinylated PEG

-

Streptavidin-coated microplates

-

Serum samples (patient and control)

-

Wash Buffer (PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

HRP-conjugated anti-human IgG or IgM antibody

-

TMB substrate

-

Stop Solution (e.g., 1 M H2SO4)

-

Microplate reader

Procedure:

-

Plate Coating: Coat the streptavidin microplate with biotin-PEG by incubating with a solution of biotin-PEG in PBS. Wash the plate to remove unbound biotin-PEG.

-

Blocking: Block the plate with Blocking Buffer to prevent non-specific binding.

-

Sample Incubation: Add diluted serum samples to the wells and incubate to allow anti-PEG antibodies to bind to the immobilized PEG.

-

Washing: Wash the plate thoroughly to remove unbound serum components.

-

Detection Antibody Incubation: Add the HRP-conjugated anti-human IgG or IgM antibody and incubate.

-

Washing: Wash the plate to remove unbound detection antibody.

-

Substrate Development: Add TMB substrate and incubate until a color develops.

-

Stopping the Reaction: Add Stop Solution.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Compare the absorbance of patient samples to that of negative controls to determine the presence of anti-PEG antibodies.[15]

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the signaling pathways of two biologics that are commonly PEGylated.

Caption: G-CSF Receptor Signaling Pathway.[2][16][17][18]

Caption: Type I Interferon Signaling Pathway.[1][19][20][21][22]

Experimental Workflow

References

- 1. Interferon (IFN) Cell Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics of peginterferons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creativepegworks.com [creativepegworks.com]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. blog.labtesting.wuxiapptec.com [blog.labtesting.wuxiapptec.com]

- 11. benchchem.com [benchchem.com]

- 12. creativepegworks.com [creativepegworks.com]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 15. bioagilytix.com [bioagilytix.com]

- 16. Granulocyte colony-stimulating factor receptor signaling involves the formation of a three-component complex with Lyn and Syk protein-tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | A review of granulocyte colony-stimulating factor receptor signaling and regulation with implications for cancer [frontiersin.org]

- 19. Interferon - Wikipedia [en.wikipedia.org]

- 20. Interferons, Signal Transduction Pathways, and the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. Interferon signaling pathway | Abcam [abcam.com]

Methodological & Application

Application Notes and Protocols for Amino-PEG16-t-butyl ester Conjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Amino-PEG16-t-butyl ester in bioconjugation, particularly for applications in drug development and targeted therapies. The following sections detail the principles, experimental procedures, and data analysis for the successful conjugation of this versatile PEG linker to proteins and other biomolecules.

Introduction

This compound is a heterobifunctional linker that offers a primary amine for conjugation and a t-butyl ester-protected carboxylic acid.[1][2] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting conjugate, and can improve the pharmacokinetic properties of therapeutic molecules by increasing their hydrodynamic radius, which reduces renal clearance.[3][4]

The terminal primary amine allows for efficient conjugation to biomolecules containing activated esters, such as N-hydroxysuccinimide (NHS) esters. The t-butyl ester group provides a stable protecting group for the carboxylic acid, which can be selectively removed under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal a terminal carboxyl group for further modification or interaction.[5][6][7] This linker is particularly valuable in the development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[8][9]

Experimental Protocols

Conjugation of this compound to an NHS-activated Protein

This protocol describes the conjugation of the primary amine of this compound to a protein that has been activated with an NHS ester.

Materials:

-

This compound

-

NHS-activated protein (e.g., an antibody)

-

Conjugation Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification column (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

-

Protein Preparation: Dissolve the NHS-activated protein in conjugation buffer to a final concentration of 1-10 mg/mL.

-

PEG Linker Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO.

-

Conjugation Reaction: Add the dissolved this compound to the protein solution. The molar ratio of PEG linker to protein should be optimized, but a starting point of 10- to 20-fold molar excess of the PEG linker is recommended.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.

-

Purification: Purify the PEGylated protein conjugate using an appropriate chromatography method, such as SEC, to remove excess PEG linker and other small molecules.

Deprotection of the t-butyl ester

This protocol describes the removal of the t-butyl protecting group to expose the terminal carboxylic acid.

Materials:

-

t-butyl ester protected PEG-protein conjugate

-

Trifluoroacetic acid (TFA)

-